molecular formula C22H16N2O B020644 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 108446-64-6

3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B020644
CAS No.: 108446-64-6
M. Wt: 324.4 g/mol
InChI Key: JSKTXJPVXSIUIE-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a biphenyl group, a pyrazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The biphenyl group can be introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst. The aldehyde group is then introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl and pyrazole moieties can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or lysine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of the biphenyl, pyrazole, and aldehyde functionalities in a single molecule. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKTXJPVXSIUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366420
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108446-64-6
Record name 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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